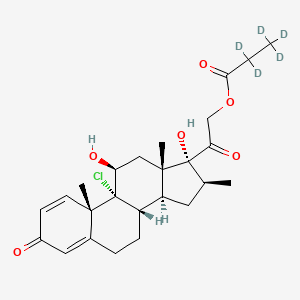

Beclomethasone 21-Propionate-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Beclomethasone 21-Propionate-d5 is a synthetic corticosteroid used primarily for its anti-inflammatory properties. It is a deuterated form of beclomethasone dipropionate, which means that some of the hydrogen atoms in the molecule are replaced with deuterium. This modification can enhance the stability and metabolic profile of the compound. This compound is used in various pharmaceutical formulations, including inhalers, nasal sprays, and topical creams, to treat conditions such as asthma, allergic rhinitis, and dermatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Beclomethasone 21-Propionate-d5 involves multiple steps, starting from the parent compound, beclomethasoneOne common method involves the use of deuterated reagents in the esterification of beclomethasone to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Beclomethasone 21-Propionate-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is particularly susceptible to hydrolysis, where the ester bonds are cleaved to form beclomethasone and its metabolites .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids and bases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound include beclomethasone-17-monopropionate, beclomethasone-21-monopropionate, and beclomethasone. These metabolites retain some of the pharmacological activity of the parent compound .

Scientific Research Applications

Beclomethasone 21-Propionate-d5 has a wide range of scientific research applications. In chemistry, it is used as a reference standard in analytical studies to understand the metabolic pathways and stability of corticosteroids. In biology and medicine, it is used to study the anti-inflammatory effects and pharmacokinetics of corticosteroids. The compound is also used in the development of new pharmaceutical formulations for the treatment of inflammatory conditions .

Mechanism of Action

Beclomethasone 21-Propionate-d5 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex binds to specific DNA sequences, regulating the transcription of anti-inflammatory genes and suppressing the expression of pro-inflammatory genes. This results in a reduction of inflammation and immune response .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Beclomethasone 21-Propionate-d5 include beclomethasone dipropionate, dexamethasone, and fluticasone propionate. These compounds share similar anti-inflammatory properties and are used in the treatment of various inflammatory conditions .

Uniqueness: The uniqueness of this compound lies in its deuterated structure, which enhances its metabolic stability and reduces the rate of degradation. This can lead to a longer duration of action and potentially fewer side effects compared to non-deuterated corticosteroids .

Properties

Molecular Formula |

C25H33ClO6 |

|---|---|

Molecular Weight |

470.0 g/mol |

IUPAC Name |

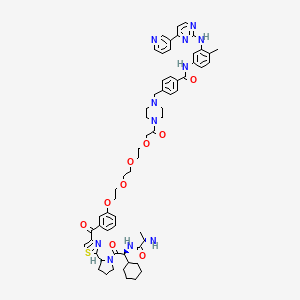

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,3,3,3-pentadeuteriopropanoate |

InChI |

InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2 |

InChI Key |

OPNPEZLXXKGRTA-BFHSNLKKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B12428552.png)

![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B12428562.png)

![methyl (1R,2S,3S,5S)-3-(3,4-dichlorophenyl)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B12428574.png)

![(2,7,9,10-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B12428589.png)

![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)